sodium;(2S)-2-hydroxypropanoate

Description

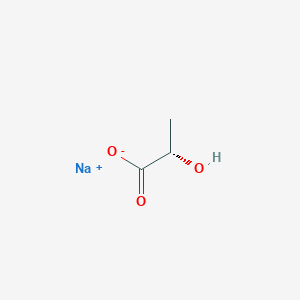

Sodium (2S)-2-hydroxypropanoate, commonly known as sodium L-lactate, is the sodium salt of (S)-lactic acid. Its molecular formula is C₃H₅NaO₃, with an average molecular mass of 112.06 g/mol and CAS numbers 867-56-1 (anhydrous) and 72-17-3 (hydrated form) . It is a chiral compound with one stereocenter, exhibiting high water solubility and widespread use in:

Properties

IUPAC Name |

sodium;(2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-DKWTVANSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;(2S)-2-hydroxypropanoate” involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but typically includes steps such as:

Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of transformations.

Reaction Conditions: These transformations often require controlled temperature, pressure, and the presence of catalysts to ensure the desired product is obtained.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: Compound “sodium;(2S)-2-hydroxypropanoate” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: These can vary widely depending on the specific substitution reaction being carried out.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Scientific Research Applications

Sodium lactate is extensively used in scientific research due to its role in metabolic studies and as a biochemical reagent.

Metabolic Studies

- Lactate Metabolism: Sodium lactate is crucial for studying the metabolism of lactate and pyruvate. It serves as an internal standard in quantitative analyses of blood lactate levels using techniques like LC-MS/MS (Liquid Chromatography-Mass Spectrometry) .

- NAD Redox Metabolism: Research involving sodium lactate helps in understanding NAD redox metabolism, which is vital for cellular respiration and energy production .

Case Study: Cancer Research

A study published in "Nature" highlighted the use of sodium lactate to trace metabolic pathways in cancer cells. The findings suggested that sodium lactate could influence tumor growth by altering the metabolic environment .

Medical Applications

Sodium lactate has notable medical uses, particularly in treating certain conditions.

Treatment of Acidosis

- Metabolic Acidosis: Sodium lactate is administered intravenously to treat mild to moderate metabolic acidosis, especially when oral intake is restricted. It acts as a bicarbonate source, helping to restore pH balance .

Case Study: Panic Disorder Diagnosis

Research indicates that sodium lactate can induce panic attacks in individuals with panic disorder. This property has been utilized diagnostically to confirm the presence of panic disorder in patients .

Food Industry Applications

In the food sector, sodium lactate serves multiple roles:

- Preservative and Humectant: As a food additive (E325), it acts as a preservative and humectant, helping to retain moisture in food products .

- Flavor Enhancer: Sodium lactate is also used to enhance flavors in processed foods, contributing to overall taste profiles.

Cosmetic and Personal Care Products

Sodium lactate is included in various cosmetic formulations due to its moisturizing properties:

- Humectant: It effectively retains moisture, making it a popular ingredient in shampoos and lotions .

Industrial Applications

Sodium lactate finds utility in industrial processes:

- Production of Isotopically Labeled Compounds: It is used in the synthesis of isotopically labeled compounds for research purposes, aiding in various analytical techniques .

Mechanism of Action

The mechanism by which compound “sodium;(2S)-2-hydroxypropanoate” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include:

Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.

Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Sodium Salts of Hydroxycarboxylic Acids

Key Differences :

- Size and functionality: Sodium gluconate has a larger, polyhydroxy structure, enabling chelation of metal ions, unlike sodium lactate’s smaller, monocarboxylic structure .

- Solubility : Sodium lactate’s high water solubility makes it ideal for aqueous formulations, whereas sodium methacrylate is primarily used in hydrophobic polymer matrices .

Ester Derivatives of 2-Hydroxypropanoic Acid

Key Differences :

- Volatility and biological activity: Ethyl (2S)-2-hydroxypropanoate is volatile and implicated in insect antennal responses, unlike the non-volatile sodium salt .

- Synthetic utility : Benzyl esters with aromatic substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) are used in enantioselective catalysis, leveraging steric and electronic effects .

Pharmacologically Active Derivatives

Key Differences :

- Substituent effects: Phenolic or indole groups confer radical-scavenging or cytotoxic properties absent in sodium lactate .

Physicochemical and Functional Comparisons

Solubility and Stability

- Sodium lactate: Highly water-soluble (>500 g/L at 20°C), stable in aqueous solutions, and non-volatile .

- Ethyl lactate: Limited water solubility (miscible with organic solvents), volatile, and prone to hydrolysis under acidic/basic conditions .

Q & A

Q. What are common synthetic routes for sodium (S)-2-hydroxypropanoate?

Sodium (S)-2-hydroxypropanoate is typically synthesized via neutralization of (S)-lactic acid with sodium hydroxide under controlled aqueous conditions. Evidence from synthesis protocols indicates that aqueous solutions (e.g., 60% w/w) are common, with purity optimized by stoichiometric adjustments and temperature control during crystallization . Yield improvements may involve recrystallization from ethanol-water mixtures to remove unreacted precursors.

Q. What spectroscopic methods are used to characterize sodium (S)-2-hydroxypropanoate?

Key techniques include:

- FTIR : Identifies carboxylate asymmetric (~1570 cm⁻¹) and symmetric (~1410 cm⁻¹) stretching vibrations.

- ¹H NMR : Methine proton appears as a quartet (δ ~4.1 ppm), while the methyl group resonates as a doublet (δ ~1.3 ppm).

- Optical rotation : Confirms enantiomeric purity, with literature values cross-referenced against experimental data (e.g., [α]D²⁵ = -13.2° in 3 N NaOH) .

Q. How does the pH of sodium (S)-2-hydroxypropanoate solutions vary with concentration?

Sodium lactate acts as a weak base due to lactate ion hydrolysis. Experimental data shows:

| Concentration | pH |

|---|---|

| 1 mM | 7.48 |

| 10 mM | 7.85 |

| 100 mM | 8.3 |

| 1000 mM | 8.61 |

| This pH profile supports its use as a buffering agent in cell culture media and enzymology studies . |

Advanced Research Questions

Q. How can enantiomeric purity be determined in sodium (S)-2-hydroxypropanoate samples?

Advanced methods include:

- Chiral HPLC : Using columns with cyclodextrin-based stationary phases to separate (S) and (R) enantiomers.

- Polarimetry : Comparing optical rotation with standardized values (e.g., [α]D²⁵ = -13.2° in NaOH) .

- NMR with chiral shift reagents : Europium-based reagents induce splitting of methine proton signals for enantiomer quantification. Discrepancies in optical data require validation via multiple techniques .

Q. How to resolve contradictions in reported solubility data for sodium (S)-2-hydroxypropanoate?

Discrepancies often arise from hydrate formation or impurities. Methodological steps include:

- Gravimetric analysis : Measure solubility at controlled temperatures (e.g., 25°C) in anhydrous vs. hydrated forms.

- Karl Fischer titration : Quantify water content in commercial samples (e.g., 60% aqueous solutions) .

- X-ray diffraction (XRD) : Identify crystalline phases that affect solubility profiles.

Q. What experimental designs mitigate sodium ion interference in metabolic studies using sodium (S)-2-hydroxypropanoate?

Strategies involve:

- Ion substitution : Use potassium lactate controls to isolate lactate effects from sodium ions.

- Dialysis : Equilibrate ionic strength in cell culture media to minimize sodium-specific artifacts.

- Buffer calibration : Reference USP guidelines for reagent-grade sodium phosphate handling to standardize ionic conditions .

Q. How to study sodium (S)-2-hydroxypropanoate's role in cellular metabolism using isotopic labeling?

- Isotopic tracing : Incorporate ¹³C-labeled sodium lactate into cell cultures and track metabolic flux via LC-MS.

- pH-controlled assays : Use buffered media (pH 7.4–8.6) to replicate physiological conditions, leveraging sodium lactate’s buffering capacity .

- Comparative studies : Contrast with other lactate salts (e.g., potassium, ammonium) to dissect sodium-specific effects on glycolysis or mitochondrial respiration .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., solubility or optical rotation), cross-validate results using orthogonal techniques (e.g., HPLC + NMR).

- Safety and Storage : While specific handling data are limited for sodium (S)-2-hydroxypropanoate, general practices for hygroscopic salts apply—store in airtight containers with desiccants to prevent hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.